molecular formula C23H18F2N6O3 B4231261 {3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-nitrophenyl)methanone

{3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-nitrophenyl)methanone

Cat. No.: B4231261
M. Wt: 464.4 g/mol
InChI Key: DJHPSQMMPSHGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-bis(4-fluorobenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine” is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-bis(4-fluorobenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Nitrobenzoyl Group: This step involves the acylation of the triazole ring with 2-nitrobenzoyl chloride under basic conditions.

    Addition of Fluorobenzyl Groups: The final step involves the alkylation of the triazole ring with 4-fluorobenzyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving triazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrobenzoyl group could also play a role in the compound’s activity by interacting with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a simple triazole ring.

    Fluorobenzyl Triazoles: Compounds with fluorobenzyl groups attached to the triazole ring.

    Nitrobenzoyl Triazoles: Compounds with nitrobenzoyl groups attached to the triazole ring.

Uniqueness

“N,N’-bis(4-fluorobenzyl)-1-(2-nitrobenzoyl)-1H-1,2,4-triazole-3,5-diamine” is unique due to the combination of fluorobenzyl and nitrobenzoyl groups attached to the triazole ring, which could confer unique biological and chemical properties.

Properties

IUPAC Name

[3,5-bis[(4-fluorophenyl)methylamino]-1,2,4-triazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N6O3/c24-17-9-5-15(6-10-17)13-26-22-28-23(27-14-16-7-11-18(25)12-8-16)30(29-22)21(32)19-3-1-2-4-20(19)31(33)34/h1-12H,13-14H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHPSQMMPSHGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)F)NCC4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
{3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-nitrophenyl)methanone
Reactant of Route 3
Reactant of Route 3
{3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-nitrophenyl)methanone
Reactant of Route 4
Reactant of Route 4
{3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-nitrophenyl)methanone
Reactant of Route 5
Reactant of Route 5
{3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-nitrophenyl)methanone
Reactant of Route 6
Reactant of Route 6
{3,5-bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-nitrophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.